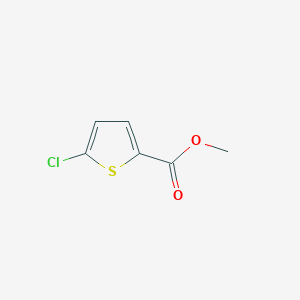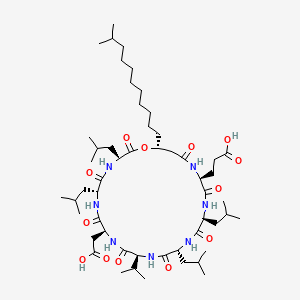
1,2-Dichloro-3,3,3-trifluoropropene
Descripción general
Descripción
1,2-Dichloro-3,3,3-trifluoropropene is an organofluorine compound with the molecular formula C3HCl2F3. It is a colorless liquid with a boiling point of approximately 54°C and a density of 1.465 g/cm³ . This compound is notable for its applications in various industrial processes, particularly as an intermediate in the synthesis of other fluorinated compounds.
Métodos De Preparación
1,2-Dichloro-3,3,3-trifluoropropene can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloro-1-halogeno-3,3,3-trifluoropropane with a base in a liquid phase . The reaction typically employs inorganic bases such as alkaline metal alkoxides, carbonates of alkaline metals, or hydroxides of alkaline metals . Another method involves the fluorination of 1,1,1,2,3-pentachloropropane .
Análisis De Reacciones Químicas
1,2-Dichloro-3,3,3-trifluoropropene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.
Addition Reactions: The compound can participate in addition reactions due to the presence of the double bond.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s reactivity can be influenced by the presence of strong oxidizing or reducing agents.
Common reagents used in these reactions include antimony trifluoride and antimony pentachloride . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dichloro-3,3,3-trifluoropropene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds.
Biology and Medicine: The compound’s derivatives are explored for potential use in pharmaceuticals and agrochemicals.
Industry: It serves as a precursor for the production of refrigerants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-3,3,3-trifluoropropene involves its reactivity with various chemical agents. The compound’s molecular structure allows it to participate in substitution and addition reactions, which are crucial for its role as an intermediate in chemical synthesis. The specific molecular targets and pathways depend on the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
1,2-Dichloro-3,3,3-trifluoropropene can be compared with similar compounds such as:
2-Chloro-3,3,3-trifluoropropene: Used in the synthesis of hydrofluoroolefins.
1-Chloro-3,3,3-trifluoropropene: Known for its applications as a refrigerant and foaming agent.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable intermediate in various chemical processes.
Propiedades
IUPAC Name |
(Z)-1,2-dichloro-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F3/c4-1-2(5)3(6,7)8/h1H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJBJVPTRJNNIK-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\Cl)\Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the process described in the research paper for synthesizing 2-chloro-3,3,3-trifluoropropene?
A1: The research paper details a novel process for synthesizing 2-chloro-3,3,3-trifluoropropene starting from 1,2-dichloro-3,3,3-trifluoropropene []. This process involves a two-step reaction:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


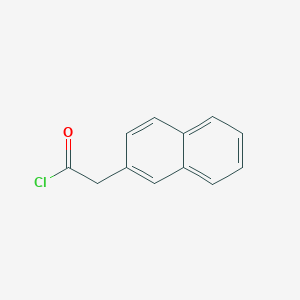
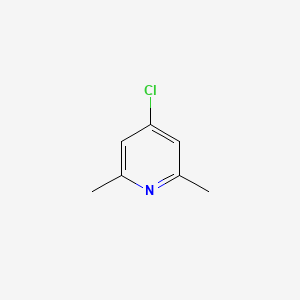
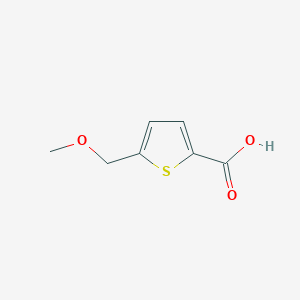
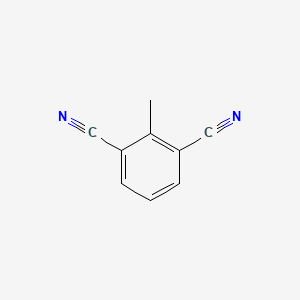





![2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297452.png)


